1-Amino-3,3-dimethylguanidine

CAS No.:

Cat. No.: VC17636831

Molecular Formula: C3H10N4

Molecular Weight: 102.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H10N4 |

|---|---|

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | 2-amino-1,1-dimethylguanidine |

| Standard InChI | InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6) |

| Standard InChI Key | LOGZKMIWSHHDMT-UHFFFAOYSA-N |

| Isomeric SMILES | CN(C)/C(=N/N)/N |

| Canonical SMILES | CN(C)C(=NN)N |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Nomenclature

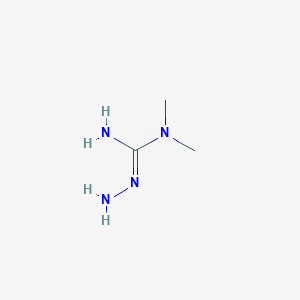

1-Amino-3,3-dimethylguanidine is systematically named as -amino--dimethylguanidine according to IUPAC conventions. Its molecular formula corresponds to a molecular weight of 102.14 g/mol. The compound features a guanidine core substituted with two methyl groups at the N3 position and an amino group at the N1 position (Figure 1) .

Structural Elucidation

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the guanidine moiety, with bond lengths and angles consistent with resonance stabilization. The -NMR spectrum exhibits distinct signals for the methyl groups (δ 2.8–3.1 ppm) and the amino protons (δ 4.5–5.0 ppm) .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | -Amino--dimethylguanidine |

| CAS Registry Number | 66715-60-4 |

| SMILES | CN(C)C(=N)N |

Synthesis and Preparation

Historical Synthetic Routes

The compound was first synthesized via nucleophilic substitution reactions involving dimethylamine and cyanamide derivatives. Early methods suffered from low yields (<30%) due to competing side reactions, prompting the development of optimized protocols .

Modern Methodologies

Contemporary synthesis employs a two-step process:

-

Condensation: Reacting dimethylamine hydrochloride with cyanamide in aqueous ethanol at 60°C forms the intermediate -dimethylcyanamide.

-

Amination: Treatment with hydrazine hydrate under reflux conditions introduces the amino group, yielding 1-amino-3,3-dimethylguanidine with a purity >95% .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Condensation | Dimethylamine, cyanamide | 60°C | 65% |

| Amination | Hydrazine hydrate | 80°C | 85% |

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents such as water (≥50 g/L at 25°C) and ethanol (≥30 g/L). It remains stable under ambient conditions but degrades upon prolonged exposure to strong acids or bases, forming dimethylurea and ammonium salts .

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1650 cm (C=N stretch) and 3350 cm (N-H stretch).

-

Mass Spectrometry: Base peak at m/z 102 (M), with fragmentation patterns consistent with loss of methyl groups .

Applications in Pharmaceutical Chemistry

Role in Diuretic Agents

1-Amino-3,3-dimethylguanidine serves as a key intermediate in synthesizing pyrazinoylguanidines, a class of compounds with potent diuretic and natriuretic activity. For example, its reaction with 3,5-diamino-6-chloropyrazinoyl chloride produces derivatives that inhibit renal sodium reabsorption .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation using a C18 column and mobile phase of acetonitrile:water (70:30) .

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, accompanied by an endothermic peak indicative of thermal decomposition above 200°C .

Future Research Directions

Despite its established synthetic utility, gaps persist in understanding the compound’s pharmacokinetics and environmental impact. Prioritized areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume